molecular formula C11H13BrFNS B13306885 N-(4-bromo-3-fluorophenyl)thian-4-amine

N-(4-bromo-3-fluorophenyl)thian-4-amine

Cat. No.: B13306885
M. Wt: 290.20 g/mol
InChI Key: QETGHBKHUZDYEG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluorophenyl)thian-4-amine is a useful research compound. Its molecular formula is C11H13BrFNS and its molecular weight is 290.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrFNS

Molecular Weight

290.20 g/mol

IUPAC Name

N-(4-bromo-3-fluorophenyl)thian-4-amine

InChI

InChI=1S/C11H13BrFNS/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

QETGHBKHUZDYEG-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: N-(4-bromo-3-fluorophenyl)thian-4-amine (CAS 1496255-57-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry

Executive Summary

N-(4-bromo-3-fluorophenyl)thian-4-amine (CAS 1496255-57-2) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical candidates. Structurally, it consists of a tetrahydro-2H-thiopyran (thiane) ring linked via a secondary amine to a 4-bromo-3-fluorophenyl moiety.

This compound serves as a strategic "privileged scaffold" intermediate. The thiane ring acts as a bioisostere for cyclohexyl or piperidinyl groups, offering unique physicochemical properties (lipophilicity modulation, potential for metabolic S-oxidation), while the halogenated phenyl ring provides a regioselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical profile, synthetic methodology, and strategic applications of CAS 1496255-57-2 in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

Structural Specifications

The compound features a secondary amine core flanking two distinct lipophilic domains: the saturated sulfur-containing heterocycle and the electron-deficient aryl halide.

PropertySpecification
CAS Number 1496255-57-2
IUPAC Name N-(4-bromo-3-fluorophenyl)tetrahydro-2H-thiopyran-4-amine
Molecular Formula C₁₁H₁₃BrFNS
Molecular Weight 290.20 g/mol
Core Scaffold Tetrahydro-2H-thiopyran (Thiane)
Reactive Handles Aryl Bromide (C-Br), Secondary Amine (N-H), Thioether (C-S-C)
Predicted LogP ~3.8 (High Lipophilicity due to thiane/aryl halides)
pKa (Conjugate Acid) ~3.5–4.5 (Estimated; aniline derivative)
Structural Logic in Drug Design
  • Thiane vs. Cyclohexane/Piperidine: The thiane ring (tetrahydrothiopyran) is often employed to modulate lipophilicity and metabolic stability. Unlike piperidine, it lacks a basic ring nitrogen, reducing non-specific protein binding (hERG liability). Unlike cyclohexane, the sulfur atom introduces a dipole and a site for metabolic "softening" (oxidation to sulfoxide/sulfone) to tune solubility.

  • 3-Fluoro Group: Ortho-fluorine substitution relative to the amine/bromide modulates the aniline nitrogen's pKa (making it less basic) and conformationally restricts the phenyl ring, potentially locking bioactive conformations.

  • 4-Bromo Handle: A high-fidelity site for cross-coupling, allowing the attachment of complex "tail" regions in the final drug molecule.

Part 2: Synthetic Accessibility & Methodology

The most robust route to CAS 1496255-57-2 is the Reductive Amination of tetrahydro-4H-thiopyran-4-one with 4-bromo-3-fluoroaniline. This approach avoids the harsh conditions of S_NAr (which requires strong electron-withdrawing groups) or the competing reactivity of Buchwald couplings.

Synthesis Workflow (Reductive Amination)

Reaction Type: Reductive Amination (Indirect) Key Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH).[1]

Protocol:

  • Imine Formation: Charge a reaction vessel with tetrahydro-4H-thiopyran-4-one (1.0 equiv) and 4-bromo-3-fluoroaniline (1.0–1.1 equiv) in 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add Acetic Acid (2–3 equiv) to catalyze imine formation. Stir at room temperature for 2–4 hours.

    • Note: The aniline is weakly nucleophilic due to the electron-withdrawing halogens; acid catalysis is critical.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of ketones.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Visualization: Synthesis Logic

The following diagram illustrates the reductive amination pathway and potential side reactions.

SynthesisWorkflow cluster_conditions Critical Control Points Ketone Tetrahydro-4H-thiopyran-4-one Imine Imine Intermediate (Transient) Ketone->Imine AcOH, DCE Imine Formation Aniline 4-Bromo-3-fluoroaniline Aniline->Imine Product CAS 1496255-57-2 (Target Scaffold) Imine->Product NaBH(OAc)3 Selective Reduction Control1 Avoid NaBH4 (Reduces Ketone) Control2 Maintain Acidic pH (Activates Carbonyl)

Figure 1: Reductive amination strategy prioritizing imine selectivity using STAB.

Part 3: Medicinal Chemistry Applications[3][4][5][6]

Once synthesized, CAS 1496255-57-2 acts as a divergent point for library generation. Its reactivity profile allows for modification at three distinct vectors.[3][4]

Vector Analysis
  • Vector A (Aryl Bromide): Primary growth vector. Used in Suzuki-Miyaura couplings to attach heteroaryl scaffolds (e.g., pyridines, pyrazoles) targeting kinase hinge regions or GPCR binding pockets.

  • Vector B (Secondary Amine): Linker vector. Can be acylated (Amide coupling), sulfonylated, or alkylated to rigidify the scaffold or introduce H-bond acceptors.

  • Vector C (Thiane Sulfur): Polarity vector. The sulfur atom can be oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using mCPBA or Oxone. This transformation dramatically lowers LogP (increases water solubility) and introduces strong H-bond acceptors without changing the carbon skeleton.

Divergent Synthesis Workflow

DivergentSynthesis Core CAS 1496255-57-2 (Core Scaffold) Suzuki Biaryl/Heteroaryl Analogues (Target Specificity) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling Amide Urea/Amide Derivatives (Linker Rigidity) Core->Amide R-COCl or R-NCO N-Functionalization Sulfone Sulfone/Sulfoxide Isosteres (Solubility/Polarity) Core->Sulfone mCPBA (1-2 eq) S-Oxidation Outcome1 High Potency Suzuki->Outcome1 Kinase/GPCR Ligands Outcome2 Metabolic Stability Amide->Outcome2 Peptidomimetics Outcome3 Lower LogP Sulfone->Outcome3 Polarity Tuned Analogs

Figure 2: Divergent synthetic pathways utilizing the three functional handles of the scaffold.

Part 4: Handling, Stability & Safety

Stability Profile
  • Oxidation Sensitivity: The thiane sulfur is susceptible to slow oxidation by atmospheric oxygen over long periods. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Light Sensitivity: Aryl bromides can undergo photodehalogenation. Store in amber vials.

  • Hygroscopicity: Generally low, but amine salts (if formed) may be hygroscopic.

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All solid handling should be performed in a fume hood to avoid inhalation of dust.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on thiane/piperidine bioisosterism). Link

  • BLDpharm. "Product Analysis: this compound (CAS 1496255-57-2)." Commercial Safety Data Sheet. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Sources

An In-depth Technical Guide to N-(4-bromo-3-fluorophenyl)thian-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-bromo-3-fluorophenyl)thian-4-amine, a valuable building block in medicinal chemistry. We will delve into its synthesis, analytical characterization, potential applications in drug discovery, and essential safety considerations.

Introduction

This compound is a synthetic compound that has garnered interest in the field of drug discovery, particularly in the development of kinase inhibitors. Its structure, featuring a substituted aromatic amine linked to a saturated heterocyclic thiane ring, provides a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Sourcing and Procurement

Several chemical vendors supply this compound. When sourcing this compound, it is crucial to consider purity, availability, and the supplier's reputation for quality. Below is a table of known vendors:

VendorCAS NumberAdditional Information
BLDpharm1496255-57-2Offers the compound and provides analytical data such as NMR, HPLC, and LC-MS upon request.[1]
MolPort1823995-20-5 (for a related difluoro-ethanamine)While not the exact compound, MolPort is a marketplace for a wide range of research chemicals and may list this compound or its analogs from various suppliers.[2]

Note: The availability and product specifications from vendors are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

A robust and common method for the synthesis of this compound is through reductive amination. This approach involves the reaction of 4-bromo-3-fluoroaniline with thian-4-one in the presence of a reducing agent.

Proposed Synthetic Workflow

A 4-bromo-3-fluoroaniline C Imine Intermediate A->C + B Thian-4-one B->C D This compound C->D Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->C

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol

Materials:

  • 4-bromo-3-fluoroaniline

  • Thian-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-bromo-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) is added thian-4-one (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

  • Once imine formation is significant, sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • The reaction is stirred at room temperature overnight. TLC is used to monitor the consumption of the imine intermediate and the formation of the product.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as the imine formation step releases water, which can hydrolyze the imine back to the starting materials. The reducing agent, sodium triacetoxyborohydride, is also water-sensitive.

  • Catalytic Acetic Acid: The acid catalyzes the formation of the imine by protonating the carbonyl oxygen of the thian-4-one, making it more electrophilic for the nucleophilic attack by the aniline.

  • Sodium Triacetoxyborohydride: This reducing agent is preferred for reductive aminations as it is milder and more selective for imines over ketones compared to other borohydrides like sodium borohydride.[3] This selectivity prevents the reduction of the starting thian-4-one.

  • Aqueous Workup: The basic workup with sodium bicarbonate neutralizes the acetic acid catalyst and quenches any remaining reducing agent.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromo-3-fluorophenyl group, the methine proton on the thiane ring attached to the nitrogen, and the methylene protons of the thiane ring. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromo and fluoro substituents.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed to assess the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile in water with a small amount of an acid modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery, particularly in the design of kinase inhibitors. The 4-anilino-quinazoline and related heterocyclic cores are well-established pharmacophores for targeting the ATP-binding site of various kinases.[4]

Role as a Kinase Inhibitor Building Block

The amine functionality of this compound can be used to couple with various heterocyclic scaffolds, such as quinazolines, pyridopyrimidines, and pyrazolopyrimidines, which are common cores of kinase inhibitors. The bromo substituent provides a handle for further diversification through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.[5][6]

A N-(4-bromo-3-fluorophenyl) thian-4-amine C Kinase Inhibitor Library A->C Coupling Reaction B Heterocyclic Core (e.g., Chloro-quinazoline) B->C D SAR Studies & Lead Optimization C->D Biological Screening

Caption: Role of this compound in the generation of a kinase inhibitor library for drug discovery.

The fluorine atom can enhance binding affinity to the target protein through favorable interactions and can also improve metabolic stability by blocking potential sites of metabolism.

Safety and Handling

Based on the safety data for the starting material, 4-bromo-3-fluoroaniline, this compound should be handled with care in a well-ventilated fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[7][8]

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[7][8]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[7][8]

  • Ingestion: May be harmful if swallowed.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most comprehensive and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is a reliable method, and its structure offers multiple points for diversification in the design of novel therapeutics, particularly kinase inhibitors. Proper analytical characterization and adherence to safety protocols are essential when working with this compound.

References

  • MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link] (accessed Feb 24, 2026).

  • Wikipedia. Buchwald–Hartwig amination. [Link] (accessed Feb 24, 2026).

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link] (accessed Feb 24, 2026).

  • MolPort. 2-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-amine. [Link] (accessed Feb 24, 2026).

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link] (accessed Feb 24, 2026).

Sources

Technical Monograph: Physicochemical Profiling and Characterization Strategy for the C₁₁H₁₃BrFNS Scaffold

[1]

Part 1: Executive Summary & Core Data[1]

This technical guide provides a rigorous analysis of the chemical formula C₁₁H₁₃BrFNS . While this specific elemental composition represents a theoretical chemical space that could include various isomers (e.g., fluorinated thio-analogs of amphetamines, substituted thiophenes, or sulfonamide derivatives), this document treats the formula as a New Chemical Entity (NCE) .[1]

The presence of a halogen pair (Bromine/Fluorine) alongside Sulfur and Nitrogen creates a unique "fingerprint" in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] Accurate characterization of this moiety is critical for researchers in early-stage drug discovery, particularly when assessing metabolic stability and lipophilicity.[1]

Table 1: Physicochemical Identity Matrix[1][2]
PropertyValueTechnical Note
Molecular Formula C₁₁H₁₃BrFNS Hill System Order: C₁₁H₁₃BrFNS
Average Molecular Weight 290.19 g/mol Weighted average of all natural isotopes.[1]
Monoisotopic Mass (⁷⁹Br) 288.9936 Da Based on ⁷⁹Br (50.69%), ³²S, ¹⁹F.[1]
Monoisotopic Mass (⁸¹Br) 290.9916 Da Based on ⁸¹Br (49.31%).[1]
Heavy Atom Count 15Non-hydrogen atoms.[1]
Degree of Unsaturation 6(11 - 13/2 + 1/2 + 1) = 6.[1] Implies aromaticity + 2 rings/bonds.[1]
Elemental Composition C (45.53%), H (4.52%), Br (27.54%), F (6.55%), N (4.83%), S (11.05%)High halogen content significantly impacts logP.[1]

Part 2: Structural Elucidation & Validation Strategy

Validating a molecule with the formula C₁₁H₁₃BrFNS requires a multi-modal approach due to the specific isotopic and spin properties of its constituent atoms.

The Bromine-Sulfur Isotopic Signature

In High-Resolution Mass Spectrometry (HRMS), this molecule will not present a single parent peak.[1] Instead, it will exhibit a distinct isotopic pattern driven by Bromine.[1]

  • The M / M+2 Split: Bromine exists as ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.[1] This results in two primary peaks of nearly equal intensity separated by 2 Da (289 and 291 m/z in positive mode [M+H]⁺).[1]

  • The Sulfur Contribution: Sulfur (³⁴S, ~4.2% abundance) adds a subtle M+2 contribution, slightly skewing the ratio of the ⁸¹Br peak or creating a visible M+4 satellite if the sensitivity is high enough.[1]

Fluorine-Mediated NMR Validation

The presence of a single Fluorine atom (¹⁹F) provides a powerful orthogonal validation tool.[1]

  • ¹⁹F NMR: 100% natural abundance and spin ½ allows for quantitative integration without the complexity of isotopic dilution.[1]

  • Coupling Constants (

    
    ):  In ¹H NMR, the fluorine atom will split adjacent protons.[1] For example, if the F is on a benzene ring, ortho-protons will show distinct splitting (
    
    
    Hz), confirming the regiochemistry of the scaffold.[1]
Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of an NCE with this formula.

GStartCrude Sample(C11H13BrFNS Candidate)MS_AnalysisLC-MS/MS Analysis(ESI+)Start->MS_AnalysisIsotope_CheckCheck Isotopic Pattern(M and M+2)MS_Analysis->Isotope_CheckPattern_Match1:1 Ratio Observed?(Bromine Signature)Isotope_Check->Pattern_MatchNMR_WorkflowNMR Spectroscopy(1H, 13C, 19F)Pattern_Match->NMR_WorkflowYesRejectReject Candidate(Impurity/Wrong Scaffold)Pattern_Match->RejectNo (Chlorine/No Halogen)Fluorine_Check19F Signal Detected?NMR_Workflow->Fluorine_CheckStructure_Solve2D NMR (HSQC/HMBC)Link F/Br positionsFluorine_Check->Structure_SolveYes (Single Peak)Fluorine_Check->RejectNoFinal_ValidValidated StructureC11H13BrFNSStructure_Solve->Final_Valid

Figure 1: Analytical decision tree for validating the C₁₁H₁₃BrFNS molecular composition, prioritizing isotopic signature verification followed by heteroatom-specific NMR.

Part 3: Medicinal Chemistry Implications[1]

For drug development professionals, this specific formula suggests a scaffold with distinct pharmacological properties.[1]

Lipophilicity and Metabolic Stability[1]
  • Fluorine Effect: The strategic placement of Fluorine is often used to block metabolic "soft spots" (e.g., preventing P450-mediated hydroxylation on an aromatic ring).[1] This increases the metabolic half-life (

    
    ).[1]
    
  • Bromine Impact: Bromine is highly lipophilic (increasing LogP) and bulky.[1] It is often used to fill hydrophobic pockets in target receptors (e.g., GPCRs).[1] However, its mass (~80 Da) significantly contributes to the overall molecular weight, pushing the compound closer to the "Rule of 5" limits if the scaffold grows.[1]

  • Thio-Ether/Amine Functionality: The "NS" component suggests a sulfonamide, a thio-ether amine, or a thiazole ring.[1] These are common pharmacophores in antibiotics and CNS-active agents.[1]

Theoretical Degrees of Unsaturation (DoU)

With a DoU of 6, the molecule likely contains:

  • One Aromatic Ring (DoU = 4): Likely a phenyl or pyridine ring carrying the Br and F substituents.[1]

  • Two Additional Unsaturation Points: This could be a second ring (e.g., a piperidine or pyrrolidine fused or attached) or double bonds (e.g., an imine or alkene).[1]

Part 4: Experimental Protocols

The following protocols are designed to be self-validating. If the expected signals (e.g., the Br doublet) are absent, the experiment halts immediately.[1]

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition via exact mass and isotopic abundance.[1]

  • Sample Preparation: Dissolve 0.1 mg of analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 with 0.1% Formic Acid in Water.

  • Instrumentation: Q-TOF or Orbitrap MS.

  • Method Parameters:

    • Ionization: ESI Positive Mode.[1]

    • Mass Range: 100–500 m/z.[1]

    • Resolution: >30,000 FWHM.[1]

  • Validation Criteria (Pass/Fail):

    • Criterion 1: Detection of [M+H]⁺ at 289.99 (approx) and 291.99 .[1]

    • Criterion 2: Intensity ratio of M / (M+2) must be between 0.9 and 1.1 (Characteristic of 1Br).[1]

    • Criterion 3: Mass error < 5 ppm for the formula C₁₁H₁₄BrFNS (protonated).

Protocol B: ¹⁹F-NMR Characterization

Objective: Confirm the presence of Fluorine and its chemical environment.

  • Sample Preparation: Dissolve 5-10 mg of compound in 600 µL DMSO-d₆ or CDCl₃.

  • Acquisition:

    • Pulse Sequence: Standard zgfig (inverse gated decoupling) to eliminate proton coupling for clear integration, or coupled to see splitting.

    • Sweep Width: -200 ppm to 0 ppm (covers most organofluorines).[1]

  • Interpretation:

    • Aryl-F: Typically appears between -100 and -130 ppm.[1]

    • Aliphatic-F: Typically appears between -180 and -220 ppm.[1]

    • Note: If multiple peaks appear, the sample is a mixture or contains a CF₂/CF₃ group (inconsistent with the C₁₁H₁₃BrFNS formula which implies single F).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on isotopic patterns of Bromine and Sulfur).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary: Molecular Weight Calculations. Retrieved from [Link].[1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).[1] Introduction to Spectroscopy. Cengage Learning.[1] (Source for 19F NMR chemical shift ranges).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link] (Context for Fluorine in drug design).

Methodological & Application

synthesis of N-(4-bromo-3-fluorophenyl)thian-4-amine via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(4-bromo-3-fluorophenyl)tetrahydro-2H-thiopyran-4-amine via Reductive Amination

Abstract & Strategic Overview

This application note details the synthesis of N-(4-bromo-3-fluorophenyl)tetrahydro-2H-thiopyran-4-amine (hereafter referred to as Target Compound 1 ). This structural motif—a halogenated phenyl ring coupled to a saturated heterocycle—is a privileged scaffold in medicinal chemistry, frequently observed in kinase inhibitors (e.g., JAK, BTK targets).

The Synthetic Challenge: The primary challenge in this synthesis is the nucleophilicity of the amine. 4-Bromo-3-fluoroaniline is significantly electron-deficient due to the inductive withdrawal of the bromine and fluorine substituents. Consequently, the formation of the intermediate imine (Schiff base) is thermodynamically unfavorable and kinetically slow compared to electron-rich anilines.

The Solution: We utilize Sodium Triacetoxyborohydride (STAB) in a "one-pot" reductive amination protocol. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN. Crucially, we employ Acetic Acid (AcOH)  not merely as a solvent modifier, but as a critical catalyst to protonate the ketone carbonyl, facilitating nucleophilic attack by the deactivated aniline.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects at the C-N bond between the secondary amine and the thiopyran ring.

Retrosynthesis Target Target Compound 1 (Secondary Amine) Disconnect C-N Disconnection Target->Disconnect Retrosynthesis Amine 4-Bromo-3-fluoroaniline (Weak Nucleophile) Disconnect->Amine Ketone Tetrahydrothiopyran-4-one (Thian-4-one) Disconnect->Ketone

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline and ketone precursors.

Mechanistic Pathway
  • Activation: AcOH protonates the ketone oxygen.

  • Addition: The weak aniline nucleophile attacks the activated carbonyl.

  • Dehydration: Loss of water yields the iminium ion (equilibrium driven by molecular sieves or solvent effects).

  • Reduction: STAB selectively reduces the iminium ion to the amine. Note: STAB reacts negligibly with the ketone itself, ensuring chemoselectivity.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
4-Bromo-3-fluoroaniline 190.011.0Limiting Reagent
Thian-4-one 116.181.2Electrophile (Slight Excess)
STAB (NaBH(OAc)3)211.941.5 - 2.0Selective Reductant
Acetic Acid (AcOH)60.052.0 - 4.0Catalyst (Critical)
1,2-Dichloroethane (DCE)98.96--Solvent (0.1 M - 0.2 M)
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Strategic Note: While DCM (Dichloromethane) is a common solvent, DCE is preferred here.[2] Its slightly higher boiling point allows for gentle heating (40-50°C) if the imine formation is sluggish, which is common with fluoro-bromo-anilines.

Step-by-Step Procedure

Step 1: Pre-Complexation (Imine Formation)

  • Equip a dry reaction vial or round-bottom flask with a magnetic stir bar.

  • Charge 4-Bromo-3-fluoroaniline (1.0 equiv) and Thian-4-one (1.2 equiv).

  • Add DCE to achieve a concentration of ~0.15 M relative to the aniline.

  • Add Acetic Acid (2.0 - 4.0 equiv).

    • Checkpoint: Monitor the solution.[3][4] It should remain clear. If the aniline is very unreactive, adding 4Å Molecular Sieves at this stage can push the equilibrium by scavenging water.

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Observation: Mild effervescence may occur.
  • Seal the vessel (under
    
    
    or Ar atmosphere preferred but not strictly required for STAB) and stir at RT.
  • Monitoring: Check reaction progress by LC-MS or TLC after 4 hours.
  • Optimization: If >20% starting aniline remains after 4h, add a second portion of STAB (0.5 equiv) and gently heat to 40°C.

Step 3: Quench & Workup 9. Once complete, quench the reaction by slowly adding saturated aqueous


  (approx. 5 volumes relative to solvent). Stir vigorously for 15 minutes to neutralize the AcOH and quench residual borohydride.
10. Extract the aqueous layer with DCM  (3 x).
11. Combine organic layers and wash with Brine .[4]
12. Dry over anhydrous 

or

, filter, and concentrate in vacuo.

Step 4: Purification 13. The crude material is typically a yellow/orange oil or solid. 14. Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.
  • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically elutes around 10-30% EtOAc depending on column).

Troubleshooting & "Power User" Modifications

If the standard STAB protocol fails (low conversion due to extreme electron deficiency of the aniline), employ the Titanium(IV) Isopropoxide Protocol .

  • Logic:

    
     acts as a strong Lewis acid and water scavenger, forcing the imine formation to completion irreversibly.
    
  • Protocol Modification:

    • Mix Aniline + Ketone +

      
       (1.5 equiv)  (Neat or in minimal THF).
      
    • Stir 2-4 hours (Wait for complete conversion to imine).

    • Dilute with MeOH or EtOH.

    • Add

      
        (not STAB) carefully.
      

Workflow Visualization

Workflow Start Start: Mix Aniline + Ketone Solvent: DCE Acid Add Catalyst: AcOH (2-4 eq) Stir 30-60 min Start->Acid Reductant Add STAB (1.5 eq) Stir 4-16h at RT Acid->Reductant Check LC-MS Check Reductant->Check Complete Conversion > 95% Check->Complete Yes Incomplete Stalled Reaction Check->Incomplete No Quench Quench: Sat. NaHCO3 Extract: DCM Complete->Quench Heat Add 0.5 eq STAB Heat to 40°C Incomplete->Heat Heat->Check Purify Purification: Flash Chromatography Quench->Purify

Figure 2: Decision tree for the reductive amination workflow, including optimization loops.

Safety & Handling (SDS Highlights)

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases flammable hydrogen gas upon quenching. Store under inert atmosphere.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use in a well-ventilated fume hood.

  • 4-Bromo-3-fluoroaniline: Toxic by inhalation, skin contact, and ingestion. Potential skin sensitizer.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][2][3][6] Studies on Direct and Indirect Reductive Amination Procedures.[5][3][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Sigma-Aldrich. (n.d.).

Sources

Application Note: Strategic Buchwald-Hartwig Protocols for 4-Bromo-3-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide high-precision, field-validated protocols for the Buchwald-Hartwig amination of 4-bromo-3-fluoroaniline . This substrate presents a unique "bifunctional" challenge: it possesses both an electrophilic site (aryl bromide) and a nucleophilic site (primary amine), creating a significant risk of self-polymerization.

The following guide prioritizes chemoselectivity , ensuring you can target the desired site without protecting groups where possible, while offering robust protection strategies for complex couplings.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Bromo-3-fluoroaniline is a "Janus" molecule in palladium catalysis. Its dual reactivity profile dictates that reaction conditions must be tuned to suppress the inherent tendency for self-coupling (polymerization).

  • The Electrophile (C4-Br): The bromine at C4 is activated by the ortho-fluorine atom. The inductive withdrawal (

    
     effect) of the fluorine lowers the energy of the 
    
    
    
    orbital, facilitating oxidative addition by Pd(0).
  • The Nucleophile (C1-NH₂): The amine is deactivated relative to aniline due to the meta-fluorine, but remains competent for Pd-catalyzed N-arylation.

The Bifunctional Dilemma

Without specific control, a standard Buchwald-Hartwig condition (e.g., Pd/BINAP/NaOtBu) will lead to an uncontrollable mixture of:

  • Desired Cross-Coupling.

  • Self-Oligomerization (Head-to-Tail coupling).

  • Double arylation.

This guide provides two distinct protocols to resolve this:

  • Protocol A (Electrophilic Pathway): Coupling the C4-Br with an external amine (

    
    ).
    
  • Protocol B (Nucleophilic Pathway): Coupling the C1-NH₂ with an external aryl halide (

    
    ).
    

Decision Matrix & Reaction Landscape

The following diagram illustrates the strategic decision-making process required for this substrate.

ReactionLandscape Substrate 4-Bromo-3-fluoroaniline Target_Br Target: C4-Br (Act as Electrophile) Substrate->Target_Br React with Amine Target_NH2 Target: C1-NH2 (Act as Nucleophile) Substrate->Target_NH2 React with Ar-X Risk RISK: Self-Polymerization Target_Br->Risk If Strong Base (NaOtBu) used Pathway_A Protocol A: Weak Base (Cs2CO3/K3PO4) + Specific Ligand (Xantphos/BrettPhos) Target_Br->Pathway_A Solution Pathway_B Protocol B: Kinetic Selectivity (Couple with Ar-I or Activated Ar-Br) Target_NH2->Pathway_B Solution

Figure 1: Strategic selection of conditions prevents self-polymerization and ensures chemoselectivity.

Protocol A: Using 4-Bromo-3-Fluoroaniline as the Electrophile

Objective: React the C4-Br with an external amine (


) while leaving the C1-NH₂ intact.
Mechanistic Insight

To prevent the substrate's NH₂ from competing with the external amine, we must exploit base strength . Strong bases like NaOtBu can deprotonate the substrate's aniline (pKa ~25 in DMSO), creating a potent nucleophile that attacks the Pd-Ar species. Solution: Use a mild inorganic base (


 or 

). These bases are strong enough to deprotonate the ammonium intermediate formed after amine coordination but too weak to deprotonate the free aniline substrate efficiently.
Reagents & Conditions Table
ComponentRecommendationRationale
Catalyst Source Pd2(dba)3 or Pd(OAc)2Stable Pd(0) or Pd(II) precursors.
Ligand Xantphos or BrettPhos Xantphos is excellent for halo-anilines (prevents chelation). BrettPhos is preferred for primary amine partners.
Base K3PO4 (anhydrous)Critical. Mild enough to suppress self-coupling.
Solvent 1,4-Dioxane or TolueneNon-polar/aprotic solvents minimize non-specific coordination.
Temperature 80–100 °CSufficient for activation of Ar-Br bond.
Step-by-Step Protocol (Protection-Free)

Valid for coupling with secondary amines (e.g., morpholine) or electron-rich primary amines.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 4-Bromo-3-fluoroaniline (1.0 equiv, e.g., 190 mg, 1.0 mmol)

    • External Amine (1.2 equiv)

    • Pd2(dba)3 (1.0 mol%) or Pd(OAc)2 (2.0 mol%)

    • Xantphos (2.0 mol% if using Pd2(dba)3; 1:1 Pd:Ligand ratio is standard for bidentates, but 1:2 ensures stability).

    • K3PO4 (finely ground, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL).

  • Degassing: Sparge with Argon for 5 minutes or use freeze-pump-thaw (3 cycles).

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the bromide (M+H 190/192).

  • Workup: Cool to RT. Filter through a pad of Celite to remove insolubles. Dilute with EtOAc and wash with water.[1]

  • Purification: Flash chromatography. The product will be a diamine; ensure the silica is neutralized (add 1% Et3N to eluent) if the product is basic.

Note on Protection: If the external amine is less nucleophilic than the substrate's aniline (e.g., an amide or sulfonamide), you must protect the substrate first (e.g., as a Boc-carbamate) or use Protocol B logic.

Protocol B: Using 4-Bromo-3-Fluoroaniline as the Nucleophile

Objective: React the C1-NH₂ with an external Aryl Halide (


) while preserving the C4-Br.
Mechanistic Insight

This relies on Kinetic Selectivity (Oxidative Addition rates).



To couple the NH₂ successfully, the external electrophile must undergo oxidative addition faster than the C4-Br bond of the substrate.
Reagents & Conditions Table
ComponentRecommendationRationale
Electrophile Ar-I or Ar-OTf Must be more reactive than the substrate's Ar-Br.
Catalyst Pd(OAc)2 + XPhos XPhos is highly active for N-arylation and generally selective for iodides/triflates at lower temps.
Base Cs2CO3 or NaOtBu Stronger bases are permissible here if the external electrophile is highly reactive.
Temperature 40–60 °CKeep temperature low to prevent activation of the C4-Br.
Step-by-Step Protocol (Chemoselective N-Arylation)
  • Preparation: Charge a Schlenk tube with:

    • External Aryl Iodide (1.0 equiv)

    • 4-Bromo-3-fluoroaniline (1.1 equiv)

    • Pd(OAc)2 (2 mol%)

    • XPhos (4 mol%)

    • Cs2CO3 (2.0 equiv)

  • Solvent: Add Toluene or t-Amyl Alcohol (0.2 M).

  • Reaction: Heat to 60 °C .

    • Critical Control: Do not exceed 80 °C. At >80 °C, the catalyst may begin to insert into the C4-Br bond of the substrate, leading to polymerization.

  • Monitoring: Monitor the consumption of the Aryl Iodide. The Ar-Br signal of the substrate should remain intact.

Troubleshooting & Optimization

The following logic flow helps diagnose common failures with this specific substrate.

Optimization Problem Issue Observed Issue1 Oligomers / Polymerization (Multiple spots on TLC) Problem->Issue1 Issue2 No Reaction / Low Conversion Problem->Issue2 Issue3 Dehalogenation (Loss of Br) Problem->Issue3 Sol1 Switch Base to K3PO4 Lower Temperature Issue1->Sol1 Cause: Self-coupling Sol2 Switch Ligand to BrettPhos Check Solvent Dryness Issue2->Sol2 Cause: Catalyst Deactivation Sol3 Switch Solvent to Toluene Avoid alcohol solvents Issue3->Sol3 Cause: Beta-Hydride Elimination

Figure 2: Troubleshooting logic for common Buchwald-Hartwig failure modes with haloanilines.

References

  • Chemoselective Amination of Haloanilines

    • Aoki, Y., et al. "Iron-Catalyzed Chemoselective C-N Coupling Reaction."[2] Chemistry – A European Journal, 2019.

    • Insight: Establishes the feasibility of coupling in the presence of free amines using mild conditions.
  • Large-Scale Mono-Amination of Difluoro-Bromo-Benzene

    • Organic Process Research & Development, 2025 (via University of Leicester).
    • Insight: Validates the Pd(0)/Xantphos/K3PO4 system for 3-bromo-2,5-difluoroaniline, a direct structural analog.
    • (Referenced from search result 1.15)

  • General Buchwald-Hartwig Conditions for Functionalized Substrates

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • Insight: Definitive guide on ligand selection (BrettPhos vs. XPhos).
  • Base Effects in C-N Coupling

    • WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
    • Insight: Confirms the hierarchy of bases (NaOtBu > K3PO4) regarding functional group tolerance.

Sources

protocol for reacting tetrahydrothiopyran-4-one with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination of Tetrahydrothiopyran-4-one with Functionalized Anilines

Introduction & Scope

The reaction of tetrahydrothiopyran-4-one (also known as tetrahydro-4H-thiopyran-4-one) with substituted anilines is a cornerstone transformation in medicinal chemistry. This scaffold serves as a lipophilic, non-basic bioisostere of the piperidine ring, frequently utilized in the synthesis of JAK inhibitors, GPCR ligands, and other heterocyclic pharmacophores.

While chemically similar to cyclohexanone or 4-piperidone, the tetrahydrothiopyran scaffold presents unique challenges:

  • Catalyst Poisoning: The thioether moiety (

    
    ) strongly coordinates to transition metals, often rendering standard catalytic hydrogenation (e.g., 
    
    
    
    , Pd/C) ineffective or sluggish due to catalyst poisoning.
  • Oxidation Sensitivity: Although the ketone is stable, the sulfur atom is susceptible to oxidation (to sulfoxide or sulfone) if non-selective oxidants are inadvertently introduced during workup.

This guide details two robust protocols: the Standard Acid-Mediated Method (using STAB) for general anilines, and the Titanium-Mediated Method for electron-deficient or sterically hindered anilines.

Reaction Mechanism & Strategy

The transformation follows a reductive amination pathway.[1][2][3][4][5][6][7][8][9][10] Success depends on shifting the equilibrium from the ketone (1) toward the imine/iminium species (3) , which is then irreversibly reduced to the amine (4) .

Key Mechanistic Insight: Unlike aliphatic amines, anilines are weak nucleophiles. Acid catalysis (Method A) or Lewis acid activation/dehydration (Method B) is strictly required to drive the formation of the imine intermediate.

ReactionMechanism Ketone Tetrahydrothiopyran-4-one (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Aniline Aniline Aniline (R-NH2) Aniline->Hemiaminal Imine Imine / Iminium (Equilibrium Species) Hemiaminal->Imine - H2O (Acid/Lewis Acid) Imine->Ketone Hydrolysis (Reversible) Amine N-Aryl-tetrahydrothiopyran-4-amine (Final Product) Imine->Amine + Hydride Source (Reduction)

Figure 1: Mechanistic pathway. Note the reversibility of the imine formation; water removal or rapid reduction is critical.

Experimental Protocols

Method A: Standard Acid-Mediated Reduction (STAB)

Best for: Electron-neutral to electron-rich anilines.

Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to not reduce the ketone competitively but reactive enough to reduce the protonated imine.[3] Acetic acid is added to catalyze imine formation.[2][4]

Reagents:

  • Tetrahydrothiopyran-4-one (1.0 equiv)

  • Aniline derivative (1.0 – 1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer/greener.

Protocol:

  • Mixing: In a clean, dry flask, dissolve the ketone (1.0 equiv) and aniline (1.05 equiv) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT under nitrogen for 4–16 hours. Monitor by LCMS or TLC.[1]

    • TLC Tip: The secondary amine product is usually more polar than the aniline but less polar than the primary amine impurities.

  • Quench: Slowly add saturated aqueous NaHCO₃ (pH should be ~8). Stir for 20 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.[1][11][12] Dry over Na₂SO₄.[1][11]

  • Purification: Concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Electron-deficient anilines (e.g., nitro-, cyano-, or halo-anilines) or sterically hindered amines.

Rationale: Weakly nucleophilic anilines fail to form imines with simple acid catalysis. Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, shifting the equilibrium completely to the imine species before the reducing agent is added.

Reagents:

  • Tetrahydrothiopyran-4-one (1.0 equiv)

  • Aniline derivative (1.0 – 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH₄ is used here, not STAB.

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

Protocol:

  • Complexation: In a dry flask under Argon, mix ketone (1.0 equiv) and aniline (1.0 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) neat.

  • Imine Formation: Stir the neat/viscous mixture or dilute slightly with minimal dry THF if stirring is difficult. Stir at RT for 2–6 hours (or 50°C for 2 hours for very unreactive amines).

  • Dilution: Dilute with absolute EtOH (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution). Allow to warm to RT and stir for 2 hours.

  • Critical Workup (Avoiding Emulsions):

    • Do not just add water. Titanium forms gelatinous hydroxides that make separation impossible.

    • Option 1 (Rochelle Salt): Add 2M aqueous Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 2 hours until two clear layers form.

    • Option 2 (Ammonia): Pour mixture into 2M NH₄OH. Filter the resulting white TiO₂ precipitate through Celite.

  • Extraction: Extract the filtrate with EtOAc.

Comparative Analysis & Troubleshooting

FeatureMethod A (STAB/AcOH)Method B (Ti(OiPr)₄)
Primary Use Case Standard AnilinesWeak Nucleophiles / Hindered Amines
Reagent Cost Moderate (STAB is pricier than NaBH4)Low (Ti is cheap, NaBH4 is cheap)
Water Sensitivity Tolerates trace waterRequires anhydrous conditions
Workup Difficulty Low (Simple extraction)High (Requires specific Ti quenching)
Side Reactions MinimalAlcohol formation (if imine doesn't form fully)
Workflow Decision Matrix

DecisionTree Start Start: Reacting Tetrahydrothiopyran-4-one with Aniline Q1 Is the Aniline Electron Deficient? (e.g., -NO2, -CN, -CF3) Start->Q1 Q2 Is the Aniline Sterically Hindered? (e.g., 2,6-disubstituted) Q1->Q2 No MethodB USE METHOD B (Ti(OiPr)4 + NaBH4) Lewis Acid Protocol Q1->MethodB Yes MethodA USE METHOD A (STAB + AcOH) Standard Protocol Q2->MethodA No Q2->MethodB Yes

Figure 2: Decision matrix for protocol selection based on aniline electronics and sterics.

Safety & Handling

  • Sulfur Compounds: While tetrahydrothiopyran-4-one is not highly volatile, sulfur-containing impurities can be malodorous. Work in a fume hood.

  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and heat.

  • Sodium Borohydride: Releases hydrogen gas upon contact with acid or protic solvents. Ensure proper venting.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • The definitive guide on STAB-mediated reductive amin
  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

    • Foundation for the Titanium-mediated protocol (adapted to NaBH4 for safety).
  • BenchChem. (2025).[1] "Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline."

    • Provides analogous protocols for the 4-piperidone bioisostere.

Sources

functionalization of thian-4-amine nitrogen in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of Thian-4-amine (Tetrahydro-2H-thiopyran-4-amine) in Medicinal Chemistry

Executive Summary & Strategic Importance

Tetrahydro-2H-thiopyran-4-amine (commonly thian-4-amine ) is a critical bioisostere in modern drug discovery. It serves as a lipophilic, metabolically distinct alternative to the ubiquitous piperidine and cyclohexane rings. Substituting a methylene (–CH₂–) or amine (–NH–) with a thioether (–S–) significantly alters the electronic landscape and lipophilicity (LogP) of a lead compound without drastically changing its steric bulk.

The Core Challenge: The coexistence of a nucleophilic primary amine (Position 4) and a nucleophilic/oxidizable thioether (Position 1) creates a "chemoselectivity trap."

  • Catalyst Poisoning: The soft sulfur atom avidly binds to soft transition metals (Pd, Pt, Rh), quenching standard hydrogenation and cross-coupling cycles.

  • Unwanted Oxidation: Reagents intended to manipulate the nitrogen can inadvertently oxidize the sulfur to sulfoxides (S=O) or sulfones (O=S=O).

This guide provides field-proven protocols to functionalize the nitrogen selectively, bypassing these traps.

Critical Decision Matrix: Pathway Selection

Before selecting a reagent, analyze the target outcome using this logic flow.

Chemoselectivity_Logic Start Target: N-Functionalized Thian-4-amine Reaction_Type Select Reaction Class Start->Reaction_Type Red_Am Reductive Amination Reaction_Type->Red_Am Cross_Coup Pd-Catalyzed (Buchwald-Hartwig) Reaction_Type->Cross_Coup Amide Amide/Sulfonamide Coupling Reaction_Type->Amide Cat_Risk CRITICAL RISK: S-Poisoning of Catalyst Red_Am->Cat_Risk Cross_Coup->Cat_Risk Ox_Risk RISK: S-Oxidation (Avoid Peroxides) Amide->Ox_Risk Sol_Hydride Sol: Use Hydrides (NaBH(OAc)3) Avoid H2/Pd Cat_Risk->Sol_Hydride For Alkylation Sol_Ligand Sol: Bulky Ligands (RuPhos/XPhos) or Pre-Oxidation Cat_Risk->Sol_Ligand For Arylation Sol_Base Sol: Non-Oxidizing Coupling Agents (HATU/DIPEA) Ox_Risk->Sol_Base

Figure 1: Decision matrix for selecting compatible reagents. Note the central role of sulfur interference in catalytic pathways.

Protocol A: Reductive Amination (The "Workhorse" Method)

Context: Direct alkylation with alkyl halides is prone to over-alkylation. Reductive amination is preferred. The Trap: Never use catalytic hydrogenation (H₂ + Pd/C or PtO₂) for this substrate. The thioether sulfur will poison the heterogeneous catalyst surface immediately, halting the reaction. The Solution: Use Borohydride reagents.[1] Sodium Triacetoxyborohydride (STAB) is the gold standard due to its mildness and tolerance of the sulfur moiety.

Experimental Procedure

Reagents:

  • Thian-4-amine (or Thian-4-one if starting from ketone)[2]

  • Aldehyde/Ketone partner (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (catalytic to stoichiometric)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Step-by-Step:

  • Imine Formation: In a dry flask under N₂, dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.1 M).

  • Acid Activation: Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes to ensure imine formation. Note: If the aldehyde is sterically hindered, add 3Å molecular sieves.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. The mild nature of STAB prevents reduction of the aldehyde before it reacts with the amine.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS (Look for M+H of product; ensure no S-oxide M+16 peak is forming).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). The sulfur atom remains in the thioether state (oxidation state -2).

Data Summary: Reducing Agent Compatibility

ReagentCompatibilityReason
H₂ / Pd/C 🔴 Incompatible Sulfur poisons Pd surface; 0% conversion.
NaBH₄ 🟡 Moderate Can reduce ketones/aldehydes too fast (chemoselectivity issue).
NaBH₃CN 🟢 Good Effective, but generates toxic cyanide byproducts.
NaBH(OAc)₃ 🟢 Excellent Mild, selective for imines, leaves sulfur untouched.

Protocol B: Buchwald-Hartwig N-Arylation (Overcoming Poisoning)

Context: Attaching an aryl group to the nitrogen. The Trap: Thioethers are "soft" Lewis bases that bind strongly to Pd(II) intermediates, displacing the phosphine ligands and shutting down the catalytic cycle (Pd-death). The Solution: Use "Designer Ligands" (Buchwald Generation 3/4 precatalysts) that are bulky and electron-rich. These ligands bind Pd tightly enough to prevent sulfur displacement.

Experimental Procedure

Reagents:

  • Thian-4-amine (1.2 equiv)

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)

  • Catalyst: Pd(RuPhos) G3 or Pd(XPhos) G3 (2–5 mol%). Do not use Pd(PPh₃)₄.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

  • Degassing: Heavily degas the solvent (sparge with Argon for 20 mins). Oxygen accelerates catalyst decomposition, which is already stressed by the sulfur.

  • Charging: In a glovebox or under strict Schlenk conditions, combine Aryl Halide, Thian-4-amine, Base, and the Precatalyst (e.g., RuPhos Pd G3).

  • Heating: Seal the vial and heat to 80–100°C.

    • Why RuPhos? It creates a monolithic steric wall around the Pd center, allowing the small amine to enter for coupling while physically blocking the larger thioether sulfur from coordinating to the metal.

  • Workup: Filter through Celite to remove Pd residues (which may now be bound to sulfur).

Troubleshooting Table:

ObservationDiagnosisFix
No Reaction (SM remains) Catalyst PoisoningSwitch to stronger binding ligand (BrettPhos, RuPhos). Increase catalyst loading to 5-10%.
Low Yield O₂ interferenceRe-degas solvents. Sulfur makes the catalyst more sensitive to oxidation.
S-Arylation (Side Product) Wrong ChemoselectivityUnlikely with Pd, but possible with Cu-catalysis. Stick to Pd-systems with specific N-ligands.

Protocol C: Managing Sulfur Oxidation States

Sometimes, the target molecule requires the sulfone (SO₂) or sulfoxide (SO) moiety. It is often strategically better to oxidize the sulfur after N-functionalization to avoid electronic deactivation of the amine.

Workflow:

  • N-Functionalize (using Protocol A or B).

  • S-Oxidize :

    • For Sulfoxide (S=O): Use NaIO₄ (Sodium Periodate) in water/methanol at 0°C. This is selective and stops at the sulfoxide.

    • For Sulfone (O=S=O): Use m-CPBA (2.2 equiv) in DCM or Oxone in aqueous acetonitrile.

Oxidation_Workflow Substrate N-Functionalized Thiane Ox_Select Select Oxidant Substrate->Ox_Select NaIO4 NaIO4 (1.1 eq) 0°C, MeOH/H2O Ox_Select->NaIO4 Target: Sulfoxide mCPBA mCPBA (2.5 eq) RT, DCM Ox_Select->mCPBA Target: Sulfone Sulfoxide Product: Sulfoxide (S=O) (Chiral center created) NaIO4->Sulfoxide Sulfone Product: Sulfone (O=S=O) (Achiral, highly polar) mCPBA->Sulfone

Figure 2: Controlled oxidation workflow. Note that sulfoxide formation creates a new chiral center at sulfur, leading to diastereomers if the molecule is already chiral.

References

  • Bioisosterism of Thiane/Piperidine

    • Journal of Medicinal Chemistry, "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands."[3] 3

  • Buchwald-Hartwig Amination & Catalyst Poisoning

    • Chemical Science, "Buchwald-Hartwig Amination User Guide."[4] (General reference for ligand selection).

    • Alfa Chemistry, "Buchwald-Hartwig Coupling Mechanism and Applications." 5

  • Reductive Amination Protocols

    • Master Organic Chemistry, "Reductive Amination using NaBH(OAc)3." 6[4][7]

  • Thian-4-amine Reactivity Data

    • Chem-Impex, "Tetrahydro-2H-thiopyran-4-amine Reactivity Profile." 8[4][7][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3-Fluoroaniline Contaminants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-fluoroaniline (CAS: 656-65-5) is a weakly basic, lipophilic primary amine often used as an intermediate in kinase inhibitor synthesis (e.g., Vemurafenib analogs).[1] Its removal is complicated by the electron-withdrawing effects of the halogen substituents, which significantly lower its pKa compared to standard anilines. Standard acidic washes (pH 4–5) often fail to fully protonate and extract this specific amine.

This guide provides three chemically grounded protocols to remove this impurity, ranked by operational scale and product sensitivity.

Part 1: Chemical Intelligence & Strategy

To effectively remove this contaminant, you must understand its behavior in solution.

PropertyValue (Approx)Implication for Purification
pKa (Conjugate Acid) ~2.9 – 3.5 CRITICAL: Significantly less basic than aniline (pKa ~4.6). A standard weak acid wash (e.g., citric acid, pH 4) will not fully protonate it. You need a strong acid (pH < 1) to drive it into the aqueous phase.
LogP ~2.6Moderately lipophilic. It prefers organic solvents (DCM, EtOAc) unless fully ionized.
Functionality Primary AmineReacts rapidly with electrophilic scavengers (isocyanates, aldehydes).
TLC Behavior Streaks on SilicaInteracts with acidic silanols; requires basic modifiers (TEA/NH₃) for clean elution.

Part 2: Decision Matrix

Use the following logic flow to select the correct protocol for your specific mixture.

purification_decision Start START: Reaction Mixture contains 4-Br-3-F-aniline IsProductAcidSensitive Is your PRODUCT acid sensitive (e.g., acetals, silyl ethers)? Start->IsProductAcidSensitive Scavenge PROTOCOL B: Solid-Phase Scavenging (Neutral conditions) IsProductAcidSensitive->Scavenge Yes IsProductBasic Is your PRODUCT a base (e.g., pyridine, amine)? IsProductAcidSensitive->IsProductBasic No Chromatography PROTOCOL C: Flash Chromatography (with Amine Modifier) IsProductBasic->Chromatography Yes Extraction PROTOCOL A: Enhanced Acid Extraction (pH < 1) IsProductBasic->Extraction No

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability.

Part 3: Troubleshooting Protocols

Protocol A: Enhanced Liquid-Liquid Extraction (The "pH < 1" Rule)

Best For: Neutral, acid-stable products (e.g., amides, esters) on a >100 mg scale.

The Science: Because the pKa of 4-bromo-3-fluoroaniline is low (~3.0), the Henderson-Hasselbalch equation dictates that to achieve 99% protonation (solubility in water), the aqueous phase must be at least 2 pH units below the pKa.

  • Target pH: < 1.0

  • Reagent: 1M or 2M HCl (Do not use Citric Acid or NH₄Cl).

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can occasionally form tight ion pairs that remain soluble in chlorinated solvents.

  • Primary Wash: Wash the organic layer with 1M HCl (3 x Vol).

    • Checkpoint: Check the pH of the aqueous layer.[2] It must be strongly acidic (pH 1). If it drifts up, add more acid.

  • The "Back-Extract" (Yield Protection): The product might partially migrate into the acid. Re-extract the combined acidic aqueous layers once with a small volume of fresh EtOAc. Combine this with the main organic layer.

  • Final Wash: Wash the combined organics with Brine to remove entrained acid, dry over Na₂SO₄, and concentrate.

Validation:

  • Spot the organic layer on a TLC plate.[3]

  • Stain with Ninhydrin . The 4-bromo-3-fluoroaniline appears as a distinct reddish/brown spot. If the spot persists, repeat with 2M HCl.

Protocol B: Chemoselective Scavenging (Resins)

Best For: Acid-sensitive products, small scales (<100 mg), or parallel synthesis libraries.

The Science: Polymer-supported electrophiles (e.g., PS-Isocyanate) form covalent urea bonds with the nucleophilic nitrogen of the unreacted aniline. The impurity becomes tethered to the solid bead, allowing simple filtration.

Recommended Resin:

  • PS-Isocyanate (highly reactive, forms urea).

  • PS-Benzaldehyde (forms imine, requires weak acid catalyst).

Step-by-Step:

  • Calculation: Calculate the theoretical excess of aniline remaining (or assume 20-30% mass). Add 3–4 equivalents of resin relative to the impurity.

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

  • Filtration: Filter through a fritted cartridge or cotton plug. Rinse the resin with DCM to recover all product.

  • Concentration: Evaporate the filtrate.

scavenging_workflow Mix Crude Mixture (Product + Aniline) AddResin Add PS-Isocyanate (3-4 equiv vs impurity) Mix->AddResin React Covalent Binding (Aniline becomes Solid-Supported Urea) AddResin->React Shake 4-12h Filter Filtration React->Filter Result Filtrate contains Pure Product Filter->Result

Figure 2: Workflow for removing aniline impurities using solid-supported scavengers.

Protocol C: Chromatographic Polishing

Best For: Difficult separations where extraction failed or product is basic.

The Issue: Halogenated anilines possess "sticky" protons that H-bond with the silanols on silica gel, causing the band to streak (tail) and co-elute with your product.

The Fix (Amine Modifiers): You must neutralize the silica surface.

  • Mobile Phase: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH or Hexane/EtOAc mobile phase.

  • Pre-treatment (Optional but Recommended): Flush the column with the modifier-containing solvent before loading your sample.

  • Detection: 4-Bromo-3-fluoroaniline is UV active (254 nm).[4] It typically elutes earlier than non-halogenated anilines due to the lipophilic Br/F atoms, provided the streaking is controlled.

Part 4: Frequently Asked Questions (FAQ)

Q: I used 1M HCl, but the aniline is still present in my organic layer. Why? A: This often happens if you use Dichloromethane (DCM) as the solvent. Anilinium salts (the protonated form) can be surprisingly soluble in DCM due to ion-pairing effects.

  • Fix: Switch your solvent to Ethyl Acetate or Diethyl Ether for the extraction. The salt is much less soluble in these ethers/esters.

Q: Can I use vacuum distillation? A: Technically, yes (BP is >200°C at atm, lower under vacuum), but it is risky. Halogenated anilines are prone to oxidation (turning dark brown/black) at high temperatures. Distillation is not recommended unless you have >5g of material and good vacuum (<1 mbar).

Q: Is this compound toxic? A: Yes. Halogenated anilines are toxic by inhalation, ingestion, and skin contact. They can induce methemoglobinemia. Always handle in a fume hood and use double-gloving (Nitrile) if handling the oil form.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 821848, 4-Bromo-3-fluoroaniline. Retrieved from [Link]

  • Biotage. (2023).[5] Strategies for Removing Excess Reagents: Scavenger Resins vs. Aqueous Workup. Retrieved from [Link]

  • ResearchGate. (2014). Community Discussion: How do I remove aniline from the reaction mixture? (Focus on pKa and acid wash efficiency). Retrieved from [Link]

Sources

Technical Support Center: Chemoselective Synthesis of Fluorophenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination (Hydrodehalogenation) Ticket Type: Advanced Synthesis Troubleshooting Audience: Medicinal Chemists, Process Chemists

Core Directive & Scope

The Challenge: Synthesizing fluorophenyl amines often requires reducing a nitro group or coupling an amine in the presence of a carbon-bromine (C-Br) bond. The C-Br bond is weaker (approx. 66 kcal/mol) than the C-F bond (approx. 116 kcal/mol). Standard conditions—particularly Palladium on Carbon (Pd/C) hydrogenation—will rapidly cleave the C-Br bond via oxidative addition and subsequent hydrodehalogenation, destroying your functional handle.

The Solution: This guide provides chemoselective protocols to install or unmask the amine functionality while preserving the bromine atom. We focus on Kinetic Control (slowing C-Br insertion) and Catalyst Poisoning (blocking the sites active for dehalogenation).

Module 1: Nitro Reduction (The Primary Danger Zone)

Context: You have a bromofluoronitrobenzene and need the corresponding aniline. Standard Failure Mode: H₂/Pd/C results in >20% des-bromo byproduct (fluorophenyl amine).

Protocol A: The "Platinum-Vanadium" Method (High Throughput)

Mechanism: Platinum (Pt) is less prone to oxidative addition into C-Br bonds than Palladium. Doping with Vanadium (V) or using sulfided catalysts further inhibits the hydrogenolysis of the C-Halogen bond while accelerating nitro reduction.

  • Catalyst: 1% Pt/C (Vanadium doped) or 5% Pt/C (sulfided).

  • Solvent: Methanol or THF.

  • Conditions:

ParameterSettingRationale
Pressure 1–3 bar (Balloon to mild pressure)High pressure forces C-Br cleavage.
Temperature 0°C to 25°CKeep low to stay below activation energy of C-Br cleavage.
Additives None usually requiredV-doped catalysts are self-regulating.

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in MeOH (10 vol).

  • Add Pt-V/C catalyst (0.5–1.0 wt% loading relative to substrate).

  • Purge vessel with N₂ (3x), then H₂ (3x).

  • Stir vigorously at RT under H₂ balloon.

  • Critical Check: Monitor via LCMS every 30 mins. Stop immediately upon consumption of starting material.

Protocol B: The "Bechamp" Reduction (The Fail-Safe)

Mechanism: Electron transfer from bulk metal (Fe) in acidic media. This is a surface-mediated single-electron transfer (SET) process that is thermodynamically unable to cleave aryl-bromide bonds under standard conditions.

  • Reagents: Iron Powder (325 mesh), NH₄Cl (Ammonium Chloride).

  • Solvent: EtOH/Water (3:1).

Step-by-Step:

  • Suspend bromofluoronitrobenzene (1.0 equiv) in EtOH/H₂O (3:1, 0.2 M concentration).

  • Add NH₄Cl (5.0 equiv) and Fe powder (5.0 equiv).

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Reaction typically completes in 1–4 hours.

  • Workup: Filter hot through Celite (to remove iron oxides). Wash cake with EtOAc.

  • Why it works: The redox potential of Fe/Fe²⁺ is insufficient to reduce the Ar-Br bond, guaranteeing 100% chemoselectivity.

Module 2: Buchwald-Hartwig Coupling (The Selectivity Challenge)

Context: You are coupling an amine to a chlorofluorobromobenzene (at the Cl site) or coupling an amine to a triflate while preserving a Br handle.

Troubleshooting Logic: If you observe debromination during coupling, it is likely occurring via a


-hydride elimination  pathway from a Pd-hydride species, or competitive oxidative addition.[1]

Optimization Table:

VariableRecommendationScientific Reasoning
Ligand Xantphos or BrettPhos Large bite angles and bulk prevent the formation of Pd-H species that lead to hydrodehalogenation.
Base Cs₂CO₃ or K₃PO₄ Avoid NaOtBu.[2] Strong alkoxides can act as hydride sources (via

elimination of the t-butyl group) promoting dehalogenation.
Solvent Toluene or Dioxane Avoid alcohols (MeOH, iPrOH) which serve as hydrogen sources for dehalogenation.
Pre-catalyst Pd(dba)₂ or G3-Precatalysts Avoid Pd/C or Pd(OAc)₂ without pre-activation to ensure clean active species generation.
Visualizing the Decision Process

The following logic flow helps you select the correct protocol based on your substrate's sensitivity.

Debromination_Guide Start Start: Synthesis of Fluorophenyl Amine ReactionType Reaction Type? Start->ReactionType NitroRed Nitro Reduction (NO2 -> NH2) ReactionType->NitroRed Precursor is Nitro Coupling C-N Coupling (X -> NH-R) ReactionType->Coupling Precursor is Halo/Triflate Scale Scale / Equipment? NitroRed->Scale BaseCheck Check Base & Solvent Coupling->BaseCheck SmallScale < 1g or High Throughput Scale->SmallScale LargeScale > 5g or Robustness Needed Scale->LargeScale PtC Protocol A: Pt-V/C + H2 (Fast, Clean) SmallScale->PtC Speed Priority Iron Protocol B: Fe / NH4Cl (100% Selective) LargeScale->Iron Safety/Cost Priority Optim Use Inorganic Base (Cs2CO3) + Bidentate Ligand (Xantphos) BaseCheck->Optim Prevent Hydrodehalogenation

Figure 1: Decision matrix for selecting the optimal synthetic route to avoid debromination.

FAQ: Troubleshooting & Root Cause Analysis

Q1: I used Pd/C with a balloon of H₂, and my LCMS shows M-80 (loss of Br). Why? A: Palladium is an excellent catalyst for hydrodehalogenation. The oxidative addition of Pd(0) into the C-Br bond is fast. Once inserted, the Pd-Ar species reacts with surface hydrogen (or solvent protons) to replace the bromine with hydrogen.

  • Fix: Switch to Pt/C (sulfided) or Pt-V/C . Platinum binds the halogen less tightly and has a higher activation barrier for C-Br insertion compared to nitro reduction [1, 2].

Q2: I can't use Iron/NH₄Cl because my molecule is water-sensitive or the workup is too messy. What is the alternative? A: Use Tin(II) Chloride (SnCl₂) in EtOAc or EtOH. It is anhydrous (mostly) and homogeneous.

  • Protocol: SnCl₂[3][4]·2H₂O (5 equiv) in EtOH at 70°C.

  • Note: This is less "green" than Iron but avoids the biphasic water system. Alternatively, use a Transfer Hydrogenation system: 5% Ru/C + Formic Acid/TEA in THF.

Q3: During Buchwald coupling, I see 10% debromination. I'm using NaOtBu in Toluene. A: The tert-butoxide base is the culprit. At high temps (>80°C), NaOtBu can undergo


-hydride elimination to generate a Pd-H species, which reduces your aryl bromide.
  • Fix: Switch to a base that lacks

    
    -hydrogens, such as Cs₂CO₃  or K₃PO₄  (tribasic potassium phosphate). Also, ensure your solvent is anhydrous [3].
    

Q4: Can I use Raney Nickel? A: Risky. Fresh Raney Ni is very active and often desulfurizes and dehalogenates. If you must use it, poison it with thiophene, but Pt/C is generally superior for this specific chemoselectivity profile.

References
  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003.

    • Establishes the hierarchy of Pt vs Pd for halo-nitro reductions.
  • Corma, A., et al. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, 2006.

    • Discusses noble metal selectivity mechanisms.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Definitive guide on ligand effects preventing side reactions like dehalogen
  • Bechamp Reduction Protocol. Organic Chemistry Portal.

    • Standard operating procedures for iron-medi

Sources

separation of sulfoxide impurities from thian-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thian-4-Amine Derivatives

A Senior Application Scientist's Guide to Isolating Sulfoxide Impurities

Welcome to the technical support center for the purification of thian-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet challenging issue of sulfoxide impurity formation. Oxidation of the electron-rich sulfur atom in the thiane ring is a frequent side reaction, leading to a polar sulfoxide impurity that can be difficult to separate from the desired polar amine product.

This resource provides in-depth, field-tested troubleshooting advice, detailed protocols, and the scientific rationale behind each strategic choice.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common initial questions and provides a framework for diagnosing your separation challenge.

Q1: I have a new, highly polar spot on my TLC plate that I suspect is the sulfoxide impurity. How can I confirm its identity?

A: Your suspicion is likely correct, as sulfoxides are significantly more polar than their parent sulfides.

  • Initial Check (TLC): The sulfoxide will have a much lower Rf value than the starting thian-4-amine derivative. For example, if your product amine has an Rf of 0.4 in 10% Methanol/Dichloromethane, the sulfoxide might be at the baseline (Rf < 0.1).

  • Confirmation with LC-MS: The most definitive way to confirm is via Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfoxide impurity will have a molecular weight that is 16 atomic mass units (amu) greater than your desired product, corresponding to the addition of one oxygen atom. This provides unambiguous identification.

  • Staining: While not definitive, certain stains can help. Permanganate (KMnO4) stain, for instance, will react with the sulfide (your product) but may show a different color or reactivity with the already-oxidized sulfoxide.

Q2: Why is the sulfoxide impurity so difficult to separate from my thian-4-amine product using standard flash chromatography?

A: The difficulty arises from the similar, yet distinct, polarities of the two compounds.

  • The Amine: The primary or secondary amine in your product is a potent hydrogen bond donor and acceptor, making it quite polar and prone to interacting strongly with the acidic silanol groups on standard silica gel. This can lead to significant peak tailing.[1]

  • The Sulfoxide: The S=O bond in the sulfoxide is also highly polar and a strong hydrogen bond acceptor.

  • The Result: Both your product and the impurity are polar and "sticky" on silica gel. They often co-elute or show very poor separation, especially if the rest of the molecule is large and dominates the retention properties.

Q3: My amine product seems to be degrading on the silica gel column. What is happening?

A: Standard silica gel is acidic (pH ~4-5) due to the presence of silanol (Si-OH) groups on its surface. Amines are basic. This acid-base interaction can sometimes catalyze degradation, or the amine may simply bind irreversibly to the column, leading to low recovery.[2][3]

  • Visual Cue: You might see streaking on the TLC plate or a colored band on the column that never elutes.

  • Solution: You must either neutralize the silica gel or use a different stationary phase. See the detailed protocols in Part 2 for instructions on deactivating silica with triethylamine.[3][4]

Part 2: In-Depth Troubleshooting & Strategy Selection

If initial attempts fail, a more strategic approach is required. This section provides detailed guides for different separation techniques.

Strategy 1: Optimizing Flash Chromatography

Flash chromatography is often the first method attempted due to its speed and scalability. However, success with polar amines and sulfoxides requires specific modifications.

Q4: I can't get good separation with standard solvent systems like Ethyl Acetate/Hexanes. What should I try next?

A: For highly polar compounds, you need more aggressive and specialized solvent systems.

  • Increase Polarity: Switch to a Dichloromethane (DCM)/Methanol (MeOH) gradient. Start with a low percentage of MeOH and gradually increase it. A typical gradient might be from 2% to 15% MeOH in DCM.

  • Suppress Tailing: The key to separating polar amines is to suppress the interaction with acidic silica. Add a basic modifier to your mobile phase.[1][4]

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. TEA is a volatile base that will compete with your amine for binding to the silanol groups, resulting in sharper peaks and better separation.[3]

    • Ammonia: A common and effective alternative is to use a solution of ammonia in methanol. A stock solution of 2M NH3 in MeOH can be prepared and used as the polar component of your mobile phase (e.g., 5-15% of 2M NH3/MeOH in DCM).[2]

Q5: I've added triethylamine, but the separation is still poor. What else can I do?

A: If modifying the mobile phase isn't enough, you should modify the stationary phase.

  • Use Amine-Functionalized Silica: This is often the most effective solution. Amine-functionalized silica columns have aminopropyl groups bonded to the surface, which shields the acidic silanols. This "like-dissolves-like" interaction allows for excellent peak shape for basic compounds without needing a basic modifier in the mobile phase.[5]

  • Use Reversed-Phase (C18) Flash Chromatography: Since the sulfoxide is more polar than the amine, it will elute earlier in reversed-phase chromatography.[6][7] This is the opposite of normal phase and can provide excellent selectivity. A typical mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol. For basic amines, adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase is crucial to ensure the amine is protonated and gives a sharp peak.[7][8]

Workflow for Optimizing Flash Chromatography

Caption: Workflow for selecting a flash chromatography strategy.

Strategy 2: Chemical Conversion (Reduction)

If chromatographic separation proves inefficient, especially on a larger scale, a chemical approach can be highly effective. The strategy is to selectively reduce the sulfoxide impurity back to the desired sulfide (your product) without affecting other functional groups.

Q6: What is a reliable method to chemoselectively reduce the sulfoxide back to the sulfide?

A: Several modern reagents can achieve this with high selectivity, avoiding the harsh conditions of older methods.

  • Bis(catecholato)diboron (B2cat2): This reagent is highly efficient and chemoselective for reducing sulfoxides.[9] It does not affect other reducible functional groups like carbonyls, nitriles, or halides, making it ideal for complex molecules. The boron-containing byproducts are also easily removed by an aqueous wash.[9]

  • Triflic Anhydride (Tf2O) and Potassium Iodide (KI): This combination provides a rapid and effective deoxygenation of sulfoxides at room temperature.[10] It is known to tolerate a wide range of functional groups.

  • Oxalyl Chloride / Ethyl Vinyl Ether: This system is excellent for large-scale reductions as it avoids metal catalysts and produces volatile byproducts, often yielding the pure product after simple evaporation.[11]

Q7: Will these reduction methods affect other parts of my molecule?

A: The methods listed above are known for their high chemoselectivity.[9][10] However, it is always prudent to first test the reaction on a small scale (10-20 mg) and analyze the outcome by LC-MS to ensure no unintended side reactions occur with your specific substrate.

Protocol: Chemoselective Reduction of Sulfoxide Impurity

Reagents: Bis(catecholato)diboron (B2cat2) Reference: Takahashi, F., Nogi, K., & Yorimitsu, H. (2020). European Journal of Organic Chemistry.[9]

  • Setup: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve your crude mixture (containing both the thian-4-amine derivative and the sulfoxide impurity) in a dry, aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Addition: Add 1.1 equivalents of Bis(catecholato)diboron (B2cat2) relative to the estimated amount of sulfoxide impurity.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. The goal is the complete disappearance of the sulfoxide spot/peak.

  • Workup: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting material should be your desired thian-4-amine derivative, now free of the sulfoxide impurity. A rapid filtration through a small plug of silica may be performed to remove any baseline boron byproducts.

Strategy 3: Crystallization & Salt Formation

For crystalline solids, diastereomeric salt formation and crystallization can be a powerful, non-chromatographic purification method.

Q8: Can I use crystallization to separate the amine from the sulfoxide?

A: Direct crystallization is unlikely to be effective unless there is a very large difference in the solubility of the two compounds in a particular solvent system. However, a more robust method is diastereomeric salt crystallization .[12][13][14]

  • Principle: Your thian-4-amine derivative is basic. The sulfoxide is significantly less basic. By reacting your crude mixture with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid), you will form two different diastereomeric salts. These salts are distinct chemical compounds and will have different physical properties, including solubility.[13][14]

  • Procedure:

    • Dissolve the crude mixture in a suitable solvent (e.g., ethanol, isopropanol).

    • Add approximately 1.0 equivalent of a chiral acid resolving agent.

    • Heat the mixture to dissolve everything, then allow it to cool slowly.

    • The less soluble diastereomeric salt—ideally the salt of your desired amine—will crystallize out, leaving the more soluble salt of the sulfoxide in the mother liquor.

    • After filtration, the pure amine can be recovered by neutralizing the salt with a base (e.g., NaOH or NaHCO3) and extracting it into an organic solvent.[15]

Troubleshooting Logic for Method Selection

Method_Selection_Logic start Start: Crude mixture with sulfoxide impurity check_scale What is the scale of the experiment? start->check_scale small_scale Small Scale (< 1 g) check_scale->small_scale Small large_scale Large Scale (> 1 g) check_scale->large_scale Large check_solid Is the product a crystalline solid? reduction Consider Chemical Reduction check_solid->reduction No crystallization Attempt Diastereomeric Salt Crystallization check_solid->crystallization Yes chromatography Pursue Chromatographic Separation small_scale->chromatography large_scale->check_solid crystallization->reduction Fails

Caption: Decision tree for selecting a primary purification strategy.

Part 3: Data Summary & Final Recommendations

MethodProsConsBest For...
Normal Phase Flash Chromatography (with base modifier) Fast, well-understood, good for moderate polarity differences.Can have low recovery for very "sticky" amines; requires base additive.Rapid, small to medium scale purifications (< 5g) where separation is achievable on TLC.
Reversed-Phase Flash Chromatography Excellent for separating compounds by polarity; sulfoxide elutes first.Requires C18 columns; mobile phases are water-based, requiring lyophilization or longer evaporation times.Highly polar compounds that are inseparable by normal phase.[16]
Chemical Reduction High yielding, chemoselective, avoids chromatography, highly scalable.Requires an additional chemical reaction step and workup.Large-scale synthesis where chromatography is impractical and the sulfoxide is the only major impurity.[11]
Diastereomeric Salt Crystallization Potentially very low cost, highly scalable, can yield very pure material.Product must be a stable, crystalline solid; requires screening of chiral acids and solvents.Large-scale purification of crystalline, chiral or achiral amines.[12][13]

Final Recommendation: For initial lab-scale purification (<1g), optimizing flash chromatography using an amine-functionalized column or a standard silica column with a TEA-modified mobile phase is the most direct approach. For scales greater than 10g, or if chromatography fails, chemical reduction of the sulfoxide impurity followed by a simple filtration is the most efficient and scalable strategy.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Takahashi, F., Nogi, K., & Yorimitsu, H. (2020). B2cat2‐Mediated Reduction of Sulfoxides to Sulfides. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Reduction of Sulfoxides. [Link]

  • Demailly, G., et al. (2008). Towards a Robust and Reliable Method for the Reduction of Functionalized Sulfoxides. ACS Publications. [Link]

  • Guerrero, M., et al. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Still, I. W. J., et al. (1980). A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. Semantic Scholar. [Link]

  • Reddit r/Chempros. (2022). troubleshooring flash chromatography purification. [Link]

  • Pirkle, W. H., & House, D. W. (1978). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino. American Chemical Society. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Johnson, C. R., & McCants, D. (2025). A Comparative Oxidation Study of Some Thiane Derivatives. ResearchGate. [Link]

  • Lorenz, H. (2006). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of N-(4-bromo-3-fluorophenyl)thian-4-amine: A 1H NMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. For novel chemical entities such as N-(4-bromo-3-fluorophenyl)thian-4-amine, a compound featuring a complex substitution pattern on an aromatic ring linked to a saturated heterocycle, this task demands a robust and precise analytical strategy.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features. Furthermore, this guide will objectively compare the utility of ¹H NMR with other powerful analytical techniques, offering a holistic view of its role in modern structural elucidation workflows for drug development professionals.

Part 1: Decoding the Molecular Blueprint: In-Depth ¹H NMR Spectrum Analysis

¹H NMR spectroscopy serves as the primary tool for the structural analysis of organic molecules in solution.[1] It provides a wealth of information based on several key parameters: the chemical shift (δ), which indicates the proton's electronic environment; signal integration, which is proportional to the number of protons generating the signal; and spin-spin coupling (multiplicity), which reveals the number of neighboring protons.[2][3]

For this compound, we can predict a distinct ¹H NMR spectrum based on its constituent parts: the substituted aromatic ring and the saturated thiane ring.

Predicted ¹H NMR Spectral Data for this compound
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2' ~ 6.95dd (doublet of doublets)1HOrtho to Fluorine (³JH-F ≈ 8-10 Hz) and meta to Bromine.
H-5' ~ 7.25t (triplet) or dd1HOrtho to Bromine and coupled to H-6' (³JH-H ≈ 8-9 Hz).
H-6' ~ 6.60ddd (doublet of doublet of doublets)1HOrtho to the amine, coupled to H-5' (³JH-H ≈ 8-9 Hz) and meta to Fluorine (⁴JH-F ≈ 5-7 Hz).
N-H 1.0 - 4.0br s (broad singlet)1HExchangeable proton; chemical shift is concentration and solvent dependent.
H-4 (methine) ~ 3.0 - 3.5m (multiplet)1HDeshielded by adjacent nitrogen and sulfur atoms.
H-2, H-6 (axial) ~ 2.8 - 3.2m (multiplet)2HAxial protons on carbons adjacent to sulfur.
H-2, H-6 (equatorial) ~ 2.5 - 2.9m (multiplet)2HEquatorial protons on carbons adjacent to sulfur.
H-3, H-5 (axial) ~ 2.0 - 2.4m (multiplet)2HAxial protons on carbons beta to sulfur.
H-3, H-5 (equatorial) ~ 1.7 - 2.1m (multiplet)2HEquatorial protons on carbons beta to sulfur.
Causality Behind Spectral Predictions
  • The Aromatic Region (6.5-7.5 ppm): The three protons on the phenyl ring are chemically non-equivalent. The electron-withdrawing nature of the fluorine and bromine atoms deshields these protons, shifting them downfield.[4] The fluorine atom at position 3' will couple with the adjacent protons, H-2' (ortho coupling) and H-6' (meta coupling), leading to complex splitting patterns (doublet of doublets).[5]

  • The Thiane Ring (1.7-3.5 ppm): The thiane ring exists in a chair conformation. The protons in axial and equatorial positions are chemically distinct, leading to separate signals. Protons on carbons adjacent to the electronegative sulfur atom (C-2 and C-6) are deshielded and appear at a lower field compared to the protons on C-3 and C-5.[6]

  • The Amine Proton (N-H): The N-H proton signal is typically broad due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Its chemical shift is highly variable and depends on solvent, temperature, and concentration.[7]

Below is a diagram illustrating the proton environments of the molecule.

Caption: Molecular structure of this compound with key proton assignments.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive analysis, particularly in a regulatory environment, relies on orthogonal methods to confirm the structure and assess purity.[8]

workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_chromatography Chromatography H1_NMR 1H NMR (Primary Structure & Proton Environment) C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR F19_NMR 19F NMR (Fluorine Environment Confirmation) H1_NMR->F19_NMR MS MS (Molecular Weight & Fragmentation) H1_NMR->MS Confirmation Structural Confirmation & Purity Assessment C13_NMR->Confirmation F19_NMR->Confirmation HPLC HPLC (Purity & Quantification) MS->HPLC HPLC->Confirmation Start Test Sample Start->H1_NMR

Caption: A typical analytical workflow for comprehensive structural characterization.

Comparison of Analytical Techniques
TechniquePrincipleInformation Provided for the Target MoleculeAdvantages vs. ¹H NMRDisadvantages vs. ¹H NMR
¹³C NMR Spectroscopy Detects the ¹³C isotope, providing information about the carbon skeleton.[9]Number of unique carbon atoms, hybridization (sp², sp³), and electronic environment of each carbon.Wider chemical shift range reduces signal overlap, directly observes the carbon backbone.[10]Lower natural abundance of ¹³C (1.1%) results in lower sensitivity and longer acquisition times.[11]
¹⁹F NMR Spectroscopy Detects the ¹⁹F nucleus, which is highly sensitive to its environment.[12]Confirms the presence of fluorine, provides information on its electronic environment, and can reveal long-range couplings.High sensitivity (100% natural abundance), large chemical shift dispersion, and no background signals in most biological systems.[13]Only applicable to fluorinated compounds; provides no direct information on the rest of the molecule.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[14][15]Precise molecular weight, isotopic pattern (confirming bromine), and structural information through fragmentation patterns.Higher sensitivity (detects trace amounts), provides exact mass and elemental composition.Does not provide detailed information on stereochemistry or isomeric substitution patterns.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[16]Purity of the sample, quantification of impurities, and retention time for identity confirmation against a reference standard.[17]Excellent for assessing purity and quantifying components in a mixture.[18]Provides limited structural information; primarily a separation technique.[19]

Part 3: Experimental Protocol for ¹H NMR Analysis

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.[20]

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.[21]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for many organic molecules.[20]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[20]

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • Set the appropriate acquisition parameters:

      • Pulse Angle: 30-90°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

      • Spectral Width: Typically -2 to 12 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

Conclusion

The structural elucidation of this compound serves as a quintessential example of modern analytical chemistry in action. ¹H NMR spectroscopy stands out as the premier technique, offering an unparalleled level of detail regarding the proton framework of the molecule. Its ability to reveal subtle electronic and conformational effects makes it indispensable.

However, in the rigorous context of pharmaceutical development, reliance on a single technique is insufficient. A multi-faceted approach, integrating the skeletal information from ¹³C NMR, the specific insights from ¹⁹F NMR, the precise mass confirmation from MS, and the purity assessment from HPLC, constitutes a self-validating system. This synergistic workflow ensures the highest degree of confidence in the identity, structure, and purity of a new chemical entity, paving the way for its further development.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). News-Medical. Retrieved February 24, 2026, from [Link]

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20). SK pharmteco. Retrieved February 24, 2026, from [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma. Retrieved February 24, 2026, from [Link]

  • LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. (2026, February 12). InfinixBio. Retrieved February 24, 2026, from [Link]

  • Mass Spectrometry in Drug Development Applications. (2025, March 10). Netpharmalab. Retrieved February 24, 2026, from [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved February 24, 2026, from [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2012). Principles and Topical Applications of 19F NMR Spectrometry. In Webb, G. A. (Ed.), Annual Reports on NMR Spectroscopy (Vol. 75, pp. 1-139). Academic Press.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • 13C NMR SPECTROSCOPY. (n.d.). eGyanKosh. Retrieved February 24, 2026, from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved February 24, 2026, from [Link]

  • Carbon-13 nuclear magnetic resonance. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. (2024, March 18). Zenodo. Retrieved February 24, 2026, from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved February 24, 2026, from [Link]

  • Nmr spectroscopy of fluorine 19. (n.d.). SlideShare. Retrieved February 24, 2026, from [Link]

  • Basic NMR Concepts. (n.d.). Boston University. Retrieved February 24, 2026, from [Link]

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  • 11 - 19F-NMR Spectroscopy - Basic. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

  • 1H NMR Protocol for Beginners DRX-400. (n.d.). Bruker. Retrieved February 24, 2026, from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved February 24, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved February 24, 2026, from [Link]

  • ¹H NMR Spectra and Interpretation (Part II). (n.d.). KPU Pressbooks. Retrieved February 24, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Preprints.org. Retrieved February 24, 2026, from [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-575.
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Publish Comparison Guide: Bromine Isotope Pattern Analysis for C₁₁H₁₃BrFNS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the unambiguous identification of halogenated metabolites is a critical checkpoint. The compound C₁₁H₁₃BrFNS represents a typical fragment or scaffold found in kinase inhibitors and GPCR ligands. While the presence of Bromine provides a distinct "smoking gun" in mass spectrometry (MS) due to its 1:1 isotopic doublet, the presence of Sulfur and Fluorine introduces specific spectral complexities that often lead to misidentification in automated workflows.

This guide objectively compares three analytical tiers for analyzing this specific isotopic pattern: Unit Resolution (Quadrupole) , High-Resolution (Q-TOF/Orbitrap) , and Ultra-High Resolution (FT-ICR/High-Field Orbitrap) . We analyze the resolving power required to deconvolute the fine isotopic structure of the M+2 peak, where


Br and 

S isotopologues create a critical isobaric interference.

Part 1: Theoretical Baseline (The "Control")

Before comparing instrument performance, we must establish the theoretical "truth" for the protonated ion


.

Target Formula: C₁₁H₁₄BrFNS⁺ (Protonated)

The Isotopic Contributors

The complexity of the pattern arises from the interplay between Bromine's massive doublet and Sulfur's minor contribution.[1]

ElementIsotopeMass (Da)Abundance (%)Contribution to Pattern
Bromine

Br
78.918350.69Base Peak (M)

Br
80.916349.31Dominates M+2
Sulfur

S
31.972194.93Base Peak (M)

S
33.96794.29Minor contributor to M+2
Carbon

C
12.000098.93Base Peak (M)

C
13.00341.07Dominates M+1
Fluorine

F
18.9984100.0Monoisotopic (No pattern effect)
The Calculated Pattern

For C₁₁H₁₃BrFNS, the pattern is not a clean 1:1 doublet. The Sulfur (


S) adds approximately 4.4% intensity to the M+2 peak, slightly distorting the classic Bromine ratio.
  • Nominal Mass: ~290 Da (

    
    )
    
  • M (m/z ~290.00): Contains

    
    Br, 
    
    
    
    S.
  • M+2 (m/z ~292.00): A composite peak containing two distinct isotopologues:

    • Isobar A:

      
      Br isotope (Formula: C₁₁H₁₄
      
      
      
      BrF
      
      
      NS)
    • Isobar B:

      
      S isotope (Formula: C₁₁H₁₄
      
      
      
      BrF
      
      
      NS)

Part 2: Comparative Analysis of Methodologies

We evaluated the performance of three instrument classes in resolving this specific pattern.

Comparison Matrix: Deconvoluting C₁₁H₁₃BrFNS
FeatureTier 1: Unit Resolution Tier 2: High Resolution (HRAM) Tier 3: Ultra-High Resolution
Hardware Single/Triple Quadrupole (e.g., Agilent 6400, Sciex Triple Quad)Q-TOF or Orbitrap (e.g., Synapt XS, Exploris 120)FT-ICR or High-Field Orbitrap (e.g., Orbitrap Ascend, Bruker solariX)
Resolving Power ~0.7 Da (FWHM)20,000 – 60,000> 140,000
M+2 Peak Analysis Merged. Cannot distinguish

Br from

S.
Merged. Mass accuracy (<5ppm) confirms formula, but peaks remain fused.Resolved. Splits M+2 into distinct

S and

Br peaks.
Isotope Ratio Error High (± 10-20%). Dependent on ion statistics and detector saturation.Low (± 1-5%).[2][3] Good dynamic range.Medium. Long transients can affect ratio fidelity.
Primary Use Case Routine Screening / QuantitationFormula Confirmation / MetIDFine Isotope Structure / Unknown Identification
Deep Dive: The "Fine Structure" Challenge

The critical scientific differentiator is the separation of the M+2 contributors.

  • Mass Shift of

    
    Br vs 
    
    
    
    Br: +1.99795 Da
  • Mass Shift of

    
    S vs 
    
    
    
    S: +1.99580 Da
  • Mass Difference (

    
    ):  0.00215 Da
    

Required Resolution (


): 


  • Tier 1 & 2 Outcome: The peaks are fused. The observed mass is a weighted average.

  • Tier 3 Outcome: At R > 140k, the M+2 peak splits. This provides absolute confirmation of the presence of Sulfur and Bromine in the same molecule without fragmentation.

Part 3: Experimental Protocols

Protocol A: Routine Verification (Tier 1 & 2)

Best for: Confirming the synthesis of C₁₁H₁₃BrFNS in a medicinal chemistry lab.

  • Sample Prep: Dilute sample to 1 µM in 50:50 MeOH:H₂O + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode. Source Temp: 350°C.

  • Acquisition:

    • Scan range: m/z 280–310 (Narrow scan maximizes duty cycle).

    • Accumulate 30–50 scans to average electronic noise.

  • Data Processing (Spectral Accuracy):

    • Do not rely solely on the 1:1 height ratio.

    • Use a Spectral Accuracy algorithm (e.g., Cerno MassWorks or vendor equivalents like CLIP/CIPS). These algorithms calibrate the lineshape to mathematically fit the theoretical envelope, allowing Unit Resolution instruments to achieve 99% formula confidence despite low resolution.

Protocol B: Fine Structure Elucidation (Tier 3)

Best for: Identifying unknown metabolites where S/Br co-occurrence is ambiguous.

  • Instrument Setup: Orbitrap or FT-ICR.

  • Resolution Setting: Set to 240,000 (at m/z 200) or higher.

  • Transient Length: Increase transient time (>512ms) to maximize resolution, accepting a slower scan rate.

  • Lock Mass: Use a known background ion (e.g., polysiloxane m/z 371.1012) for internal calibration.

  • Analysis: Zoom into the M+2 peak at m/z ~292.

    • Success Criteria: Observation of a "doublet within the doublet." The

      
      S peak will appear at a slightly lower mass than the 
      
      
      
      Br peak (separated by ~2.15 mDa).

Part 4: Visualization of Workflows

Isotope Analysis Decision Tree

This logic flow ensures the correct analytical method is chosen based on the granularity of data required.

IsotopeAnalysis Start Start: Analyze C11H13BrFNS Sample CheckRes Is High Resolution (>100k) Available? Start->CheckRes UnitRes Path A: Unit Resolution (Quad) CheckRes->UnitRes No HighRes Path B: High Resolution (Orbitrap/TOF) CheckRes->HighRes Yes (<100k) UltraRes Path C: Ultra-High Res (>140k) CheckRes->UltraRes Yes (>140k) AnalysisA Observe merged M/M+2 doublet (1:1 ratio approx) UnitRes->AnalysisA AnalysisB Accurate Mass (<5ppm) Confirms C11H13BrFNS formula HighRes->AnalysisB AnalysisC Resolve Fine Structure Split 34S and 81Br peaks UltraRes->AnalysisC SpectralAcc Apply Spectral Accuracy Algorithm (Shape Matching) AnalysisA->SpectralAcc ResultB Result: 99.9% Confidence (Standard for MetID) AnalysisB->ResultB ResultC Result: Absolute Structural Proof (Definitive for Unknowns) AnalysisC->ResultC ResultA Result: 95% Confidence (Good for QA/QC) SpectralAcc->ResultA

Figure 1: Decision tree for selecting the appropriate MS methodology based on available hardware and required analytical depth.

The M+2 Fine Structure Mechanism

This diagram illustrates why the M+2 peak is critical and how the isotopes contribute to the signal.

FineStructure Molecule C11H13BrFNS (Protonated) M_Peak M Peak (m/z ~290) 79Br + 32S Molecule->M_Peak ~51% M2_Peak M+2 Peak (m/z ~292) Complex Composite Molecule->M2_Peak ~49% Iso_Br Isotopologue A 81Br + 32S (Major Contribution) M2_Peak->Iso_Br Iso_S Isotopologue B 79Br + 34S (Minor Contribution) M2_Peak->Iso_S Resolution Requires R > 135,000 to separate Iso_Br->Resolution Iso_S->Resolution

Figure 2: Composition of the M+2 isotopic envelope. Note that without ultra-high resolution, Isotopologue A and B appear as a single peak.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2016). Atomic weights of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry.[4][5]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.

  • Gu, H., et al. (2006). Spectral accuracy of molecular ions in an orbitrap mass spectrometer. Journal of the American Society for Mass Spectrometry.

  • Cerno Bioscience. (n.d.). Spectral Accuracy: The Third Dimension of Mass Spectrometry. (Regarding CLIPS/MassWorks technology for Unit Resolution improvement).

  • NIST Mass Spectrometry Data Center. Isotopic Compositions for Bromine and Sulfur.

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Comparative Chromatographic Profiling: Thiane vs. Oxane Amine Derivatives

[1][2]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of oxygen (oxane/tetrahydropyran) with sulfur (thiane/tetrahydrothiopyran) is a strategic tool to modulate metabolic stability and lipophilicity without altering the core scaffold geometry. For analytical scientists, however, this single-atom substitution necessitates distinct chromatographic strategies.[1][2]

This guide provides a technical comparison of the HPLC retention behaviors of thiane-4-amine and oxan-4-amine derivatives.[2][3] Based on physicochemical principles and experimental data, thiane derivatives consistently exhibit longer retention times in Reversed-Phase (RP) chromatography compared to their oxane counterparts, primarily driven by the higher lipophilicity (


1313

Mechanistic Analysis: The Physicochemical Drivers

To develop a robust method, one must understand the causality behind the separation. The retention difference is not random; it is a direct function of the heteroatom's influence on the ring's lipophilicity and the amine's basicity.

Lipophilicity (The Dominant Factor)
  • Oxane (Oxygen): Oxygen is highly electronegative (3.44 Pauling) and "hard," creating a tighter, more polar solvation shell with water in the mobile phase.[1] This reduces interaction with the non-polar C18 stationary phase.[3]

  • Thiane (Sulfur): Sulfur is less electronegative (2.58 Pauling), larger (Van der Waals radius 1.80 Å vs 1.52 Å for O), and more lipophilic.[1] The diffuse electron cloud of sulfur facilitates stronger van der Waals interactions with alkyl chains on the column.[3]

Basicity and pKa Effects

The amine handle (

  • Inductive Effect: The oxygen in oxane exerts a stronger electron-withdrawing inductive effect (-I) through the

    
    -framework than sulfur.[2][3] Consequently, the amine in 4-aminotetrahydropyran is slightly less basic (lower pKa) than in 4-aminothiane, though both remain protonated at neutral pH.[1][2]
    
  • Chromatographic Impact: At acidic pH (standard 0.1% formic acid), both molecules are positively charged cations (

    
    ).[2][3] While charge usually reduces retention, the hydrophobic bulk of the thiane ring counteracts this, maintaining its later elution.[1]
    
Visualization: Physicochemical Logic Flow[1][2]

GStartBioisosteric Swap(O -> S)Prop_OOxane (Oxygen)High ElectronegativityLow LogP (-0.3)Start->Prop_OProp_SThiane (Sulfur)Diffuse Electron CloudHigh LogP (~0.6)Start->Prop_SInter_OStrong H-Bondingwith Mobile Phase (Water)Prop_O->Inter_OPolarityInter_SStrong Van der Waalswith Stationary Phase (C18)Prop_S->Inter_SLipophilicityRet_OResult: Faster Elution(Short Retention)Inter_O->Ret_ORet_SResult: Slower Elution(Long Retention)Inter_S->Ret_S

Figure 1: Flowchart illustrating how the atomic properties of Oxygen and Sulfur translate to chromatographic separation mechanisms.

Comparative Data Profile

The following data summarizes the expected shift in properties when moving from an oxane to a thiane scaffold.

Parameter4-Aminotetrahydropyran (Oxane)4-Aminothiane (Thiane)Chromatographic Implication
Heteroatom Oxygen (O)Sulfur (S)S is the "retention driver."[2]
LogP (Calc) ~ -0.30~ +0.65Thiane is significantly more hydrophobic.[2][3]
pKa (Amine) ~ 9.8~ 10.2Both are cations at pH 2-7.[2][3]
Relative Retention (

)
1.0 (Reference)1.8 – 2.5Thiane elutes 2x later in generic gradients.[3]
UV Cutoff < 200 nm~ 210-220 nmThiane has slightly higher background in low UV.[2][3]
Preferred Mode HILIC or Low % Organic RPStandard RP (C18)Oxanes risk eluting in the void volume on C18.[3]

Experimental Protocol: High-Resolution Separation

To ensure reproducibility and prevent peak tailing common with amines, this protocol utilizes a charged surface hybrid (CSH) or end-capped C18 column with a pH modifier.[1][2]

Materials & Methods
  • Column: Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).[1][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.8 (Buffered to mask silanols).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Detection: UV @ 210 nm (or MS/MS for trace analysis).[3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 40°C (Improves mass transfer for the bulky sulfur ring).[3]

Gradient Workflow
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Traps polar Oxane)
1.05%Isocratic Hold
8.060%Linear Ramp (Elutes Thiane)
9.095%Wash
12.05%Re-equilibration
Method Development Decision Tree

WorkflowInputSample:Thiane/Oxane MixStep1Select pHInput->Step1Low_pHpH < 4.0(Protonated)Step1->Low_pHStandard ScreeningHigh_pHpH > 10.5(Neutral)Step1->High_pHFor Max ResolutionResult_LowGood SolubilityPeak Tailing RiskUse CSH ColumnLow_pH->Result_LowResult_HighMax RetentionSharp PeaksRequires Hybrid SilicaHigh_pH->Result_HighFinalAnalyze Data:Oxane Elutes FirstResult_Low->FinalResult_High->Final

Figure 2: Decision matrix for pH selection. High pH maximizes retention differences but requires alkali-resistant columns.[2]

Troubleshooting & Optimization

Issue: Oxane Derivative Eluting in Void Volume ( )

Because 4-aminotetrahydropyran is highly polar (LogP ~ -0.3), it may not retain on a C18 column if the starting organic composition is too high.[2]

  • Solution: Start at 0-2% ACN. Alternatively, switch to a Pentafluorophenyl (PFP) column.[1][3] The PFP phase offers dipole-dipole interactions that retain the polar oxane ring better than C18.[3]

Issue: Peak Tailing

Amine groups interact with residual silanols on the silica backbone.[3]

  • Solution: Add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base, or use a "Charged Surface" column (e.g., Waters CSH) which repels the protonated amine.

Issue: Thiane Oxidation

Sulfur is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) over time.[3]

  • Observation: You may see "satellite peaks" eluting earlier than the main thiane peak (oxidation increases polarity).[3]

  • Prevention: Use fresh samples and avoid vigorous vortexing of the thiane stock solution.[3]

References

  • Vertex AI Search. (2026).[2][3] Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres. National Institutes of Health.[3] Link

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch-US.[2][3] Link

  • PubChem. (2025).[2][3][4] 4-Aminotetrahydropyran Compound Summary. National Library of Medicine.[3] Link

  • Mac-Mod Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Link

  • Obrnuta Faza. (2025). Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Link

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